N-{4-[(2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl)amino]phenyl}acetamide
Description
N-{4-[(2-Methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl)amino]phenyl}acetamide is a heterocyclic compound featuring a fused pyrazolo-pyrimidine core system integrated with a cyclopentane ring. Key structural attributes include:
- A 2-methyl group and 3-phenyl substituent on the pyrazolo-pyrimidine scaffold.
- An 8-amino group linked to a para-substituted phenylacetamide moiety.
Properties
IUPAC Name |
N-[4-[(11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-yl)amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O/c1-15-22(17-7-4-3-5-8-17)24-27-21-10-6-9-20(21)23(29(24)28-15)26-19-13-11-18(12-14-19)25-16(2)30/h3-5,7-8,11-14,26H,6,9-10H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWMNUMPNSONNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2NC5=CC=C(C=C5)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl)amino]phenyl}acetamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation may start with the formation of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions involving hydrazine derivatives and suitable diketones
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl)amino]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-{4-[(2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl)amino]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-{4-[(2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl)amino]phenyl}acetamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Amino Substituents
Compound 1 : N-(2-Methoxyethyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine ()
- Core Structure : Identical pyrazolo-pyrimidine-cyclopentane core as the target compound.
- Key Differences: The 8-amino group is substituted with a 2-methoxyethyl chain instead of the phenylacetamide.
- Impact: Molecular formula: C₁₉H₂₂N₄O (average mass 322.412) . Absence of the aromatic acetamide moiety may reduce π-π stacking interactions in biological targets.
Analogues with Heterocyclic Core Modifications
Compound 2: N-[3-(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide ()
- Core Structure: Cyclopenta[4,5]thieno[2,3-d]pyrimidine (thieno-pyrimidine with a sulfur atom replacing a nitrogen in the pyrazolo ring).
- Key Differences: Acetamide is attached via an ether linkage (4-yloxy group) rather than a direct amino linkage. Molecular mass: 326.0 [M+H]⁺ (LC-MS) .
- Physicochemical Data :
Compound 3: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ()
- Core Structure : Tetrahydroimidazo[1,2-a]pyridine (distinct from pyrazolo-pyrimidine systems).
- Key Features: Contains cyano, nitro, and phenethyl substituents. Melting point: 243–245°C; synthesis yield: 51% .
Comparative Analysis Table
Discussion of Structural and Functional Implications
Amino Substituent Effects: The target compound’s phenylacetamide group may enhance binding to hydrophobic pockets in target proteins compared to Compound 1’s methoxyethyl chain . Compound 2’s ether-linked acetamide could reduce metabolic stability due to susceptibility to hydrolysis .
Compound 3’s imidazo-pyridine core lacks the fused pyrimidine system, reducing planarity and π-stacking capacity .
Synthetic Feasibility :
- Lower yields in Compounds 2 (53%) and 3 (51%) suggest challenges in multi-step syntheses, possibly due to steric hindrance or intermediate instability .
Biological Activity
N-{4-[(2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl)amino]phenyl}acetamide is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines, which are recognized for their diverse biological activities. This article explores its biological activity, focusing on its anticancer properties and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C24H24N4O
- Molecular Weight : 384.483 g/mol
- Purity : Typically 95% .
The biological activity of this compound primarily involves its interaction with specific molecular targets. It is known to inhibit cyclin-dependent kinases (CDKs), particularly CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism highlights its potential as an anticancer agent.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. It has been shown to:
- Induce apoptosis in various cancer cell lines.
- Inhibit cell proliferation by interfering with key signaling pathways involved in cancer progression .
Enzymatic Inhibition
The compound also demonstrates enzymatic inhibitory activity. It has been reported to inhibit several kinases associated with cancer and other diseases, making it a candidate for further development in pharmacological applications .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Study on Anticancer Activity :
- Kinase Inhibition Study :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C24H24N4O |
| Molecular Weight | 384.483 g/mol |
| Purity | 95% |
| Anticancer Activity | Induces apoptosis |
| CDK Inhibition | Yes |
| GSK3β Inhibition | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
